molecular formula C10H10BrNO3 B1412652 4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene CAS No. 1369839-40-6

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene

Cat. No.: B1412652
CAS No.: 1369839-40-6
M. Wt: 272.09 g/mol
InChI Key: XCFJZMQCHFSHGI-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene (BCPNB) is a compound that has been the subject of research in the scientific community for many years. It is a nitrobenzene derivative that has a wide range of applications in the laboratory, including synthesis and research.

Scientific Research Applications

Gas Chromatography Separation of Isomers

A study by Jiang Qin (2005) introduced a gas chromatography (GC) method for the separation and determination of position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene. The study compared the separation effects of four different stationary phase capillary columns, finding the best resolution with a nonpolarity column.

Halogenation of Polyalkylbenzenes

Research by P. Bovonsombat and E. Mcnelis (1993) focused on ring halogenations of polyalkylbenzenes using 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with catalytic quantities of p-toluenesulfonic acid. This study provides insight into the synthesis of mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene.

Substituent Effects in Thiophen Derivatives

The study by D. Spinelli, G. Guanti, and C. Dell'erba (1972) investigated the transmission of substituent effects in systems with bonds of different orders, specifically examining 3-bromo-2-nitro-4-X-thiophens and 3-bromo-4-nitro-2-X-thiophens with sodium benzenethiolate in methanol.

Spectrophotometric Determination of Anionic Surfactants

A method for the spectrophotometric determination of anionic surfactants in river waters using derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide, including nitro and bromo derivatives, was developed by K. Higuchi et al. (1980). This research is significant for environmental analysis and monitoring.

Ozone-mediated Nitration of Chloro- and Bromo-benzenes

The study by Hitomi Suzuki and Tadashi Mori (1994) focused on the ozone-mediated nitration of chloro- and bromo-benzenes with nitrogen dioxide, yielding various nitro derivatives. This research contributes to understanding reaction mechanisms in organic chemistry.

Properties

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-8-3-4-9(12(13)14)10(5-8)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFJZMQCHFSHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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